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Application Note: Analysis of Disperse Red 177 in Textile Matrices using LC/MS

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Compound of Interest		
Compound Name:	Disperse Red 177	
Cat. No.:	B1581144	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177 is a monoazo dye belonging to the benzothiazole class, utilized in the textile industry for dyeing polyester and other synthetic fibers.[1][2] Due to its chemical structure and potential for migration, it is crucial to have sensitive and selective analytical methods to monitor its presence in textile products, ensuring consumer safety and regulatory compliance. Liquid Chromatography coupled with Mass Spectrometry (LC/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity for the identification and quantification of disperse dyes.[3] This application note provides a detailed protocol for the analysis of **Disperse Red 177** in textile samples using LC-MS/MS.

Experimental Protocols Sample Preparation from Textile Matrices

This protocol is adapted from established methods for the extraction of disperse dyes from textiles.[3][4][5]

Materials:

- Methanol (LC-MS grade)
- Water (LC-MS grade)



- · Homogenized textile sample
- 50 mL conical tubes
- Ultrasonic bath
- Centrifuge
- 0.22 μm PTFE syringe filters
- LC vials

Procedure:

- Accurately weigh 1.0 g of the homogenized textile sample into a 50 mL conical tube.
- Add 20 mL of methanol to the tube.[4][5]
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.[4][5]
- Centrifuge the extract at 4,000-10,000 rpm for 10 minutes.[4][5]
- Filter the supernatant through a 0.22 μm PTFE filter into an LC vial.[4]
- For some systems, the extract may be evaporated and reconstituted in a water/methanol mixture (e.g., 95:5 v/v) prior to analysis.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following is a general-purpose method adaptable for the analysis of **Disperse Red 177**.

Instrumentation:

- UHPLC or HPLC system
- Triple quadrupole mass spectrometer

LC Conditions:



Parameter	Value	
Column	C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm)[3][6]	
Mobile Phase A	Water with 0.1% formic acid[3]	
Mobile Phase B	Methanol with 0.1% formic acid[3]	
Flow Rate	0.3 mL/min[3]	
Column Temperature	40°C[3]	
Injection Volume	5 μL[3]	
Gradient	A suitable gradient from high aqueous to high organic content should be developed to ensure proper separation of the analyte from matrix components.	

MS Conditions:

Parameter	Value
Ionization Source	Electrospray Ionization (ESI), positive mode
Acquisition Mode	Multiple Reaction Monitoring (MRM)[4]
Source Temperature	150°C
Desolvation Temperature	500°C
Gas Flows	Optimized for the specific instrument

Data Presentation

Quantitative performance data for disperse dyes is often determined for a panel of analytes. The following tables summarize typical performance characteristics.

Table 1: Method Performance for a Broad Range of Disperse Dyes



Parameter	Typical Value Range	Reference
Limit of Detection (LOD)	0.02 – 1.35 ng/mL	[6]
Limit of Quantification (LOQ)	0.06 – 4.09 ng/mL	[6]
Recovery	81.8 – 114.1%	[6]
Linearity (r²)	>0.993	[6]

Table 2: Matrix Effect Data for Disperse Red 17 (a close structural analog to **Disperse Red** 177)

Analyte	Concentration	Matrix Effect (%)	Reference
Disperse Red 17	10 ng/mL	31.0 - 50.9	[5][6]
Disperse Red 17	50 ng/mL	31.0 - 50.9	[5][6]

Note: A strong matrix effect is observed for Disperse Red 17, indicating that matrix-matched calibration standards or a stable isotope-labeled internal standard should be used for accurate quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC/MS analysis of **Disperse Red**177 from textile samples.



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Caption: Experimental workflow for the LC/MS analysis of **Disperse Red 177**.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of **Disperse Red 177** in textile samples. The protocol for sample preparation is straightforward, and the analytical method demonstrates the high selectivity required for complex matrices. Given the potential for significant matrix effects, as shown with a structurally similar dye, careful method validation and the use of appropriate calibration strategies are essential for achieving accurate quantitative results.

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